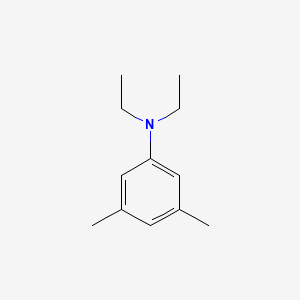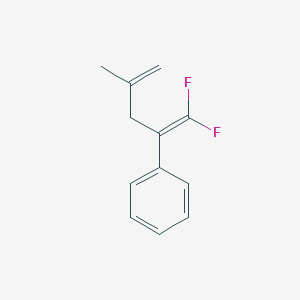![molecular formula C28H21N3 B14150707 (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile CAS No. 89174-46-9](/img/structure/B14150707.png)
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with diphenyl groups at positions 4 and 6, a 4-methylphenylmethyl group, and a propanedinitrile moiety. Its complex structure makes it an interesting subject for studies in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of diphenyl groups at the 4 and 6 positions through Friedel-Crafts alkylation. The 4-methylphenylmethyl group is then added via a nucleophilic substitution reaction. Finally, the propanedinitrile moiety is introduced through a reaction with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile:
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Another compound with a pyridine ring and similar substituents, used in pharmaceutical research.
1-(4-Di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol: A compound designed to act as a beta2 adrenoceptor agonist.
Uniqueness
This compound stands out due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.
特性
CAS番号 |
89174-46-9 |
|---|---|
分子式 |
C28H21N3 |
分子量 |
399.5 g/mol |
IUPAC名 |
2-(4,6-diphenylpyridin-2-yl)-2-[(4-methylphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C28H21N3/c1-21-12-14-22(15-13-21)18-28(19-29,20-30)27-17-25(23-8-4-2-5-9-23)16-26(31-27)24-10-6-3-7-11-24/h2-17H,18H2,1H3 |
InChIキー |
XOUWMRGLBANYII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(C#N)(C#N)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



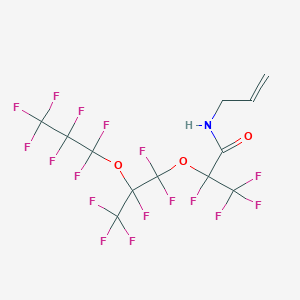

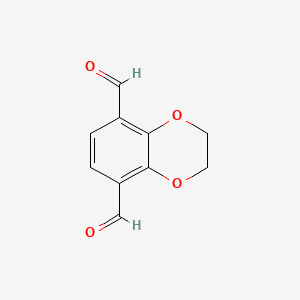
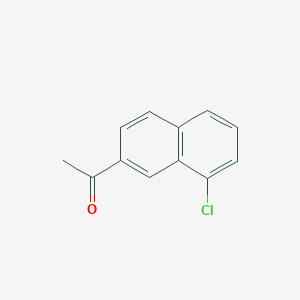

![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)
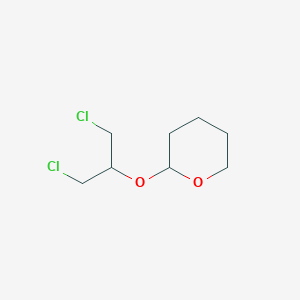
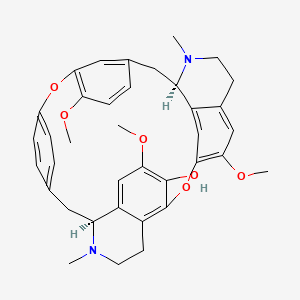
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
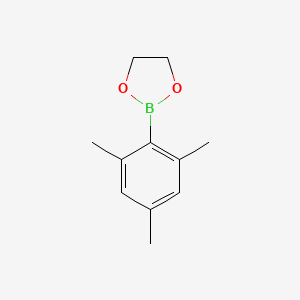
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
